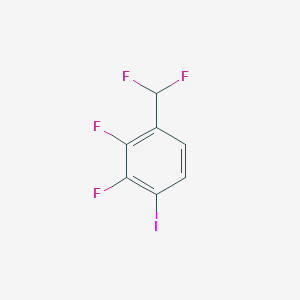
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring, along with an iodine atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene typically involves the introduction of difluoromethyl and difluoro groups onto a benzene ring followed by iodination. One common method includes the following steps:
Fluorination: Starting with a suitable benzene derivative, selective fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The final step involves the iodination of the benzene ring, which can be performed using iodine or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substituted Benzenes: Resulting from substitution reactions.
Ketones and Alcohols: Resulting from oxidation and reduction reactions.
Scientific Research Applications
1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl and difluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes, receptors, and other biological macromolecules. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 1-(Difluoromethyl)-2-fluoro-4-iodobenzene
- 1-(Difluoromethyl)-3,4-difluorobenzene
- 1-(Difluoromethyl)-2,3-difluorobenzene
Comparison: 1-(Difluoromethyl)-2,3-difluoro-4-iodobenzene is unique due to the presence of both difluoromethyl and difluoro groups along with an iodine atom. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of multiple fluorine atoms can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H3F4I |
|---|---|
Molecular Weight |
290.00 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C7H3F4I/c8-5-3(7(10)11)1-2-4(12)6(5)9/h1-2,7H |
InChI Key |
RUTGHXJPWIPUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















